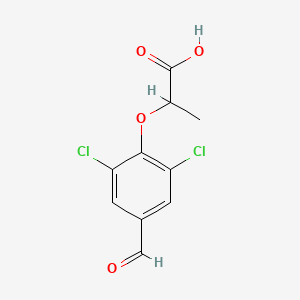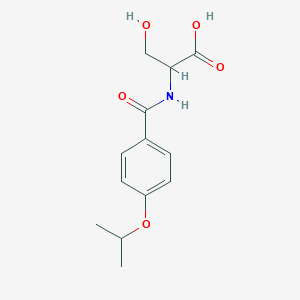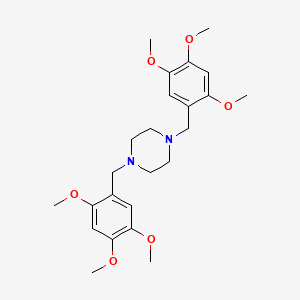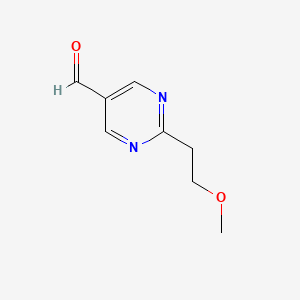
2-(2,6-Dichloro-4-formylphenoxy)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Dichloro-4-formylphenoxy)propanoic acid (CAS Number: 812642-69-6) is an organic compound with a molecular weight of 263.08 . It is a solid at room temperature . This compound holds significant promise within various fields of research and industry due to its unique structural and physicochemical properties.
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8Cl2O4/c1-5(10(14)15)16-9-7(11)2-6(4-13)3-8(9)12/h2-5H,1H3,(H,14,15) . It contains total 24 bond(s); 16 non-H bond(s), 8 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 aldehyde(s) (aromatic), 1 hydroxyl group(s), and 1 ether(s) (aromatic) .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 263.08 .Applications De Recherche Scientifique
Alternative to Phenolation in Polybenzoxazine Synthesis
Phloretic acid, a compound similar to 2-(2,6-Dichloro-4-formylphenoxy)propanoic acid, has been explored as a renewable alternative to phenol for introducing phenolic functionalities in molecules. This is significant in the synthesis of polybenzoxazine, where it enhances the reactivity of molecules towards benzoxazine ring formation. Such developments in material science indicate the potential of related compounds like this compound in creating sustainable and efficient materials (Trejo-Machin et al., 2017).
Photochemical Behavior and Decomposition Products
Studies on the photochemical behavior of dichlorprop, a compound closely related to this compound, have revealed complex interactions under various conditions. The formation of multiple photoproducts, including 2-chlorophenol and 4-chlorophenol, suggests potential pathways and environmental implications for similar compounds like this compound (Meunier et al., 2002).
Hydrogen Bonding and Structural Analysis
Research into the hydrogen bonding and structural properties of compounds like 2,6-dichloro-4-nitrophenol, which shares structural similarities with this compound, provides insights into the molecular interactions and potential applications in materials science. Understanding such interactions can inform the development of new compounds and materials (Majerz et al., 1997).
Biochemical Interactions and Biological Activity
Studies have shown that compounds structurally similar to this compound, such as 2-(4-Chloro-phenoxy)propanoic acid, interact with specific receptors in rat muscle, affecting chloride membrane conductance. This suggests potential biochemical applications or effects of this compound in similar biological systems (Carbonara et al., 2001).
Anti-inflammatory Potential
Compounds related to this compound have shown inhibitory effects on LPS-induced NO production in macrophage cells. This indicates potential anti-inflammatory applications for similar compounds, enriching the scope of pharmaceutical research (Ren et al., 2021).
Environmental Impact and Herbicide Analysis
The environmental impact of phenoxy acid herbicides, including compounds similar to this compound, has been evaluated. Studies focused on their absorption and excretion in biological systems suggest potential ecological implications and necessitate careful monitoring of such compounds (Manninen et al., 1986).
Analytical Methodology for Detection
Advanced analytical methods have been developed for detecting phenoxy herbicides in environmental samples, highlighting the importance of monitoring compounds like this compound. These methods ensure sensitive and accurate detection, critical for environmental safety and regulation (Nuhu et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
2-(2,6-dichloro-4-formylphenoxy)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O4/c1-5(10(14)15)16-9-7(11)2-6(4-13)3-8(9)12/h2-5H,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRIXVQLDRUTQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1Cl)C=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391038 |
Source


|
| Record name | 2-(2,6-dichloro-4-formylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
812642-69-6 |
Source


|
| Record name | 2-(2,6-Dichloro-4-formylphenoxy)propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=812642-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,6-dichloro-4-formylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-{4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoyl}hydrazino)-4-oxobutanoic acid](/img/structure/B1364217.png)

![4-[2-[4-(Butanoylamino)benzoyl]hydrazinyl]-4-oxobutanoic acid](/img/structure/B1364220.png)



![2-[[4-(2,3-Dihydroindol-1-ylsulfonyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364230.png)
![2-[[4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364232.png)





